1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester
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Overview
Description
1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester is an organoboron compound with the molecular formula C13H21BN2O2. It is a boronic ester derivative of pyrazole, featuring a cyclopropylmethyl group attached to the pyrazole ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Mechanism of Action
Target of Action
Boronic acid pinacol esters are generally used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester, as a boronic acid pinacol ester, is likely to participate in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that suzuki–miyaura coupling reactions, in which this compound likely participates, are crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Pharmacokinetics
It’s important to note that boronic acid pinacol esters are generally susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
As a participant in suzuki–miyaura coupling reactions, this compound would contribute to the formation of carbon-carbon bonds, a key process in the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic acid pinacol esters is known to be strongly influenced by pH, with the reaction rate considerably accelerated at physiological pH . Therefore, the compound’s action could be significantly affected by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester typically involves the reaction of 1-(Cyclopropylmethyl)pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Conditions: Inert atmosphere (e.g., nitrogen), reflux temperature, and reaction times ranging from a few hours to overnight.
Major Products
The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
4-Pyrazoleboronic acid pinacol ester: Another boronic ester derivative of pyrazole, used in similar cross-coupling reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: Features a methyl group instead of a cyclopropylmethyl group, used in the synthesis of various organic compounds.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a tert-butoxycarbonyl (Boc) protecting group, used in the synthesis of protected pyrazole derivatives.
Uniqueness
1-(Cyclopropylmethyl)pyrazole-5-boronic acid pinacol ester is unique due to its cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where specific reactivity and selectivity are required .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-7-8-15-16(11)9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBAOKHZOZINLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2019997-41-0 |
Source
|
Record name | 1-(cyclopropylmethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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